molecular formula C15H12Cl2N2O B12937310 {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol CAS No. 920019-78-9

{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol

Cat. No.: B12937310
CAS No.: 920019-78-9
M. Wt: 307.2 g/mol
InChI Key: FDIPELOSWJCJAT-UHFFFAOYSA-N
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Description

{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by the presence of an imidazo[1,5-a]pyridine core, which is a significant structural component in many pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol typically involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of appropriate precursors to form the imidazo[1,5-a]pyridine core . This can be achieved through various methods, including cycloaddition, oxidative cyclization, and transannulation reactions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context. In the case of its anticancer activity, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol can be compared with other imidazo[1,5-a]pyridine derivatives. Similar compounds include those with different substituents on the imidazo[1,5-a]pyridine core, such as {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,2-a]pyridin-1-yl}methanol . These compounds share similar chemical properties but may differ in their biological activities and applications. The presence of the dichlorophenyl group in this compound contributes to its unique properties, making it distinct from other related compounds .

Properties

920019-78-9

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

[3-[(2,4-dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl]methanol

InChI

InChI=1S/C15H12Cl2N2O/c16-11-5-4-10(12(17)8-11)7-15-18-13(9-20)14-3-1-2-6-19(14)15/h1-6,8,20H,7,9H2

InChI Key

FDIPELOSWJCJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)CC3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

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